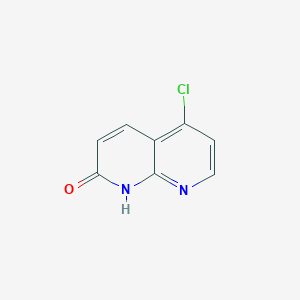

5-chloro-1,8-naphthyridin-2(1H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 1,8-naphthyridin-5-one derivatives has been explored through various methods. One approach involves the DBU catalyzed condensation reaction of 2-aminochromone-3-carboxaldehyde with 4-hydroxy-1-methylquinolin-2(1H)-one, leading to the formation of a novel derivative, 5-methyl-8H-benzo[h]chromeno[2,3-b][1,6]naphthyridine-6(5H),8-dione (MBCND) . Another synthesis route described the creation of a 1,8-naphthyridin-5-one derivative using an intramolecular 1,3-dipolar cycloaddition reaction starting from 2-chloronicotinic acid . Additionally, 2-chloro-3-formyl-1,8-naphthyridine has been synthesized via a Vilsmeier-Haack type reaction, which served as a precursor for further novel 1,8-naphthyridine derivatives .

Molecular Structure Analysis

The structure of the synthesized MBCND was deduced from elemental analyses and spectral data, including IR, 1H NMR, and mass spectra. Density Functional Theory (DFT) calculations were performed to investigate the equilibrium geometry of MBCND, and the total energy, energy of HOMO and LUMO, and Mulliken atomic charges were calculated . In another study, the structure of an unexpected compound formed during a synthesis reaction was confirmed by X-ray crystallography, providing insights into the molecular structure of 1,8-naphthyridin-5-one derivatives .

Chemical Reactions Analysis

The reactivity of 4-cyano-1,3-dichloro-7-methyl-5,6,7,8-tetrahydro-2,7-naphthyridine with nucleophiles was investigated, revealing the different reactivity of the two chlorine atoms. This allowed for the synthesis of mono- and di-amino-substituted derivatives of 5,6,7,8-tetrahydro-2,7-naphthyridines under varying experimental conditions. A new rearrangement was observed during the synthesis of some diamino derivatives, leading to the formation of 1-oxo derivatives of 3,4-dihydro-2,7-naphthyridines .

Physical and Chemical Properties Analysis

The physical and chemical properties of the novel compound MBCND were analyzed through theoretical studies of the electronic structure, nonlinear optical properties (NLO), and natural bonding orbital (NBO) analysis. The electronic absorption spectra were measured in both polar and nonpolar solvents, and the observed bands were discussed with the help of TD-DFT calculations . Some of the newly synthesized 1,8-naphthyridine derivatives exhibited antibacterial activity, indicating potential applications in the medical field .

Scientific Research Applications

Antibacterial Activity and Efflux Pump Inhibition

Naphthyridines, particularly 1,8-naphthyridine sulfonamides including 5-chloro-1,8-naphthyridin-2(1H)-one derivatives, have been studied for their potential antibacterial activity. A notable application is their inhibitory action against TetK and MrsA efflux pumps in multiresistant Staphylococcus aureus strains. These compounds, through synergistic effects with standard antibiotics and ethidium bromide, suggest potential as agents to combat antibiotic resistance mechanisms in bacteria (Oliveira-Tintino et al., 2020).

Ligand Construction for Metal Complexes

This compound derivatives have also found applications in the construction of bridging ligands for metal complexes. The development of such ligands through methodologies like Stille coupling or Friedlander condensation enhances the study of metal-metal interactions and the electronic properties of metal complexes, which is significant in the field of inorganic chemistry and materials science (Singh & Thummel, 2009).

Organic Semiconductor Materials

The structural modification of 1,8-naphthyridine derivatives to create 4,8-substituted 1,5-naphthyridines has led to the development of novel multifunctional organic semiconductor materials. These materials exhibit promising opto-electrical properties and blue fluorescence, making them potential candidates for applications in organic light-emitting diodes (OLEDs) and other electronic devices (Wang et al., 2012).

Synthesis of Heterocyclic Compounds

This compound serves as a precursor in the synthesis of various heterocyclic compounds. Through intramolecular 1,3-dipolar cycloaddition reactions and other synthetic methodologies, researchers have developed a range of derivatives with potential pharmaceutical applications. The versatility in synthesis and functionalization of these compounds underscores their importance in medicinal chemistry and drug development (Read & Ray, 1995).

properties

IUPAC Name |

5-chloro-1H-1,8-naphthyridin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClN2O/c9-6-3-4-10-8-5(6)1-2-7(12)11-8/h1-4H,(H,10,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIHDSAINCRHSHA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)NC2=NC=CC(=C21)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.59 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.